1-Hydroxy-1-phenylhex-4-en-3-one
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Overview
Description
1-Hydroxy-1-phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a hexenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-1-phenylhex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by a series of oxidation and reduction steps to introduce the hydroxyl group and the double bond . The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-1-phenylhex-4-en-3-one.
Reduction: The double bond in the hexenone backbone can be reduced to form 1-hydroxy-1-phenylhexan-3-one.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Scientific Research Applications
1-Hydroxy-1-phenylhex-4-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-phenylhex-4-en-1-one: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Phenylhex-4-en-3-one: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness
1-Hydroxy-1-phenylhex-4-en-3-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651738-86-2 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-hydroxy-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,12,14H,9H2,1H3 |
InChI Key |
VWVNHNNRZMUMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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